molecular formula C10H15ClN2O3 B8035097 N-(3,4-Dimethoxyphenyl)glycinamide (HCl)

N-(3,4-Dimethoxyphenyl)glycinamide (HCl)

Cat. No.: B8035097
M. Wt: 246.69 g/mol
InChI Key: CZSXAKNMFCXASK-UHFFFAOYSA-N
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Description

N-(3,4-Dimethoxyphenyl)glycinamide (HCl) is a glycinamide derivative featuring a 3,4-dimethoxyphenyl group attached to a glycine backbone, with a hydrochloride salt enhancing its solubility. The 3,4-dimethoxy substitution pattern on the aromatic ring is a critical structural motif, influencing lipophilicity, receptor interactions, and metabolic stability compared to hydroxylated analogs like dopamine .

Properties

IUPAC Name

2-amino-N-(3,4-dimethoxyphenyl)acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3.ClH/c1-14-8-4-3-7(5-9(8)15-2)12-10(13)6-11;/h3-5H,6,11H2,1-2H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZSXAKNMFCXASK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Compound Name Core Structure Functional Groups Key Features Reference
N-(3,4-Dimethoxyphenyl)glycinamide HCl Glycinamide + 3,4-dimethoxyphenyl Amide, methoxy, HCl salt High solubility, potential CNS activity*
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Benzamide + phenethylamine + dimethoxy Amide, methoxy Melting point: 90°C; synthesized via benzoylation
Dopamine HCl Phenethylamine + dihydroxyphenyl Amine, hydroxyl, HCl salt Neurotransmitter; hydrophilic
(±)-Verapamil-d3 HCl Branched aliphatic chain + dual dimethoxyphenyl Nitrile, tertiary amine, methoxy Calcium channel blocker; MW 494.09
2-((5-(3,4-Dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acid Triazole + dimethoxyphenyl + thioether Triazole, thioether, carboxylic acid Predicted low acute toxicity

Notes:

  • Methoxy vs. Hydroxyl Groups : The 3,4-dimethoxy substitution in the target compound increases lipophilicity compared to dopamine’s 3,4-dihydroxy groups, likely enhancing blood-brain barrier penetration but reducing water solubility .
  • Amide vs.

Key Observations :

  • Synthetic Complexity : Verapamil derivatives require multi-step synthesis with branched aliphatic chains and tertiary amines, contrasting with simpler amidation reactions for Rip-B and the target compound .

Implications for N-(3,4-Dimethoxyphenyl)glycinamide HCl :

  • Therapeutic Potential: Structural similarity to phenethylamine derivatives (e.g., Rip-B) suggests possible neuroactive or cardiovascular applications. The amide group may confer protease resistance compared to ester-containing analogs .
  • Toxicity Considerations : Triazole-based dimethoxyphenyl compounds exhibit low acute toxicity, implying a favorable safety profile for the target compound if metabolic pathways are similar .

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